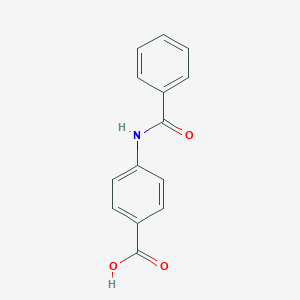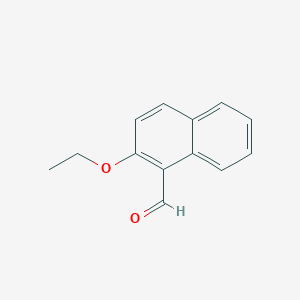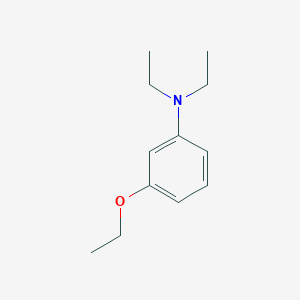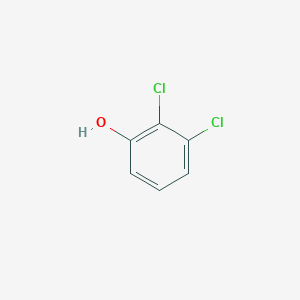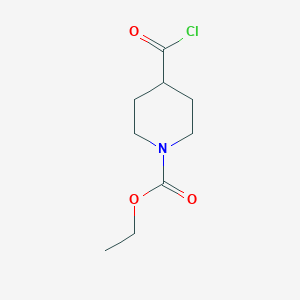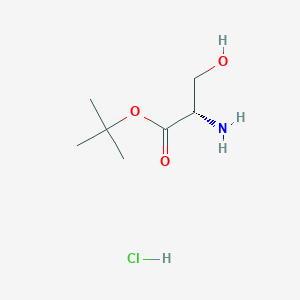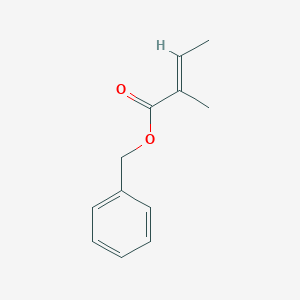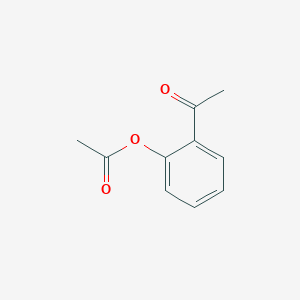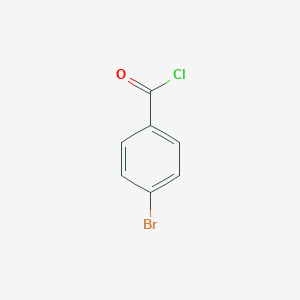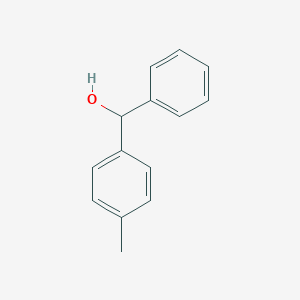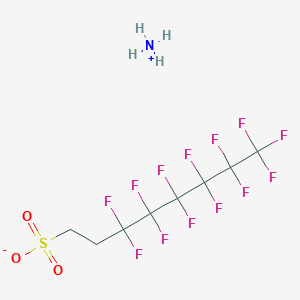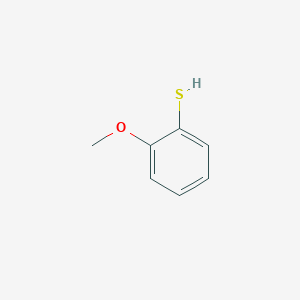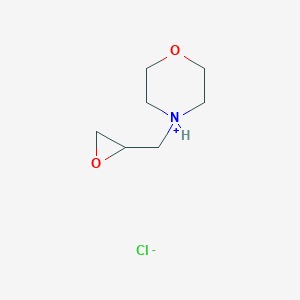
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, also known as MOR-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains both an epoxide and a morpholine ring. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride contains both an epoxide and a quaternary ammonium group, which allows it to interact with the lipid bilayer of the cell membrane. This interaction can lead to the disruption of the membrane and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have various biochemical and physiological effects. It has been shown to increase the permeability of bacterial membranes, leading to cell death. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to inhibit viral replication by disrupting the viral envelope.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against both gram-positive and gram-negative bacteria. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have low toxicity towards human cells, making it a promising candidate for drug development. However, one of the limitations of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to be effective against various bacterial strains, including those that are resistant to conventional antibiotics. Another potential application is in the development of new antiviral drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have activity against herpes simplex virus type 1 and 2, which are common viral infections. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have antitumor activity, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride and its potential applications in drug development.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, or 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has broad-spectrum antimicrobial activity, low toxicity towards human cells, and potential applications in the development of new antibiotics, antiviral drugs, and cancer therapy. Further research is needed to fully understand the potential of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in drug development.
Métodos De Síntesis
The synthesis of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride involves the reaction of 4-(chloromethyl)morpholine with epichlorohydrin in the presence of a base. The resulting product is then quaternized with methyl iodide to form 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride. This synthesis method has been extensively studied and optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been widely used in scientific research for its potential applications in drug development. It has been found to have antimicrobial, antitumor, and antiviral properties. Studies have shown that 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
Número CAS |
104118-92-5 |
|---|---|
Nombre del producto |
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride |
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8(1)5-7-6-10-7;/h7H,1-6H2;1H |
Clave InChI |
KAAZLCAPTXBJOG-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
SMILES canónico |
C1COCC[NH+]1CC2CO2.[Cl-] |
Sinónimos |
4-(2-Oxiranylmethyl)morpholine Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



